
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one is a heterocyclic compound that belongs to the class of pyranocoumarins This compound is characterized by a fused ring system that includes a pyran ring and a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be synthesized through several synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Another method involves the use of coumarin derivatives as starting materials, which undergo cyclization reactions to form the desired pyranocoumarin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or functionalized benzopyran derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and anticoagulant.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects through:
Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways involved: Modulating signaling pathways related to cell proliferation, apoptosis, or inflammation.
For example, as an anticancer agent, the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be compared with other pyranocoumarins and benzopyran derivatives:
-
Similar Compounds
- 3,4-Dihydro-2H,5H-pyrano(3,2-c)(1)benzopyran-5-one
- 2H,5H-Pyrano(3,2-c)(1)benzopyran-5-one
- 2-Methoxy-2-methyl-4-phenyl-3,4-dihydro-2H,5H-pyrano(3,2-c)chromen-5-one
-
Uniqueness
- The specific arrangement of the pyran and benzopyran rings in this compound imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Properties
CAS No. |
5375-87-1 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one |
InChI |
InChI=1S/C12H10O3/c13-12-10-7-14-6-5-8(10)9-3-1-2-4-11(9)15-12/h1-4H,5-7H2 |
InChI Key |
WSECHJISCFFJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


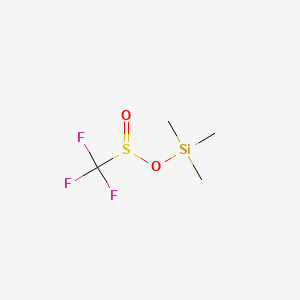
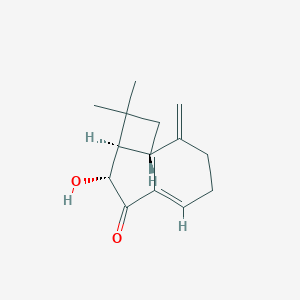

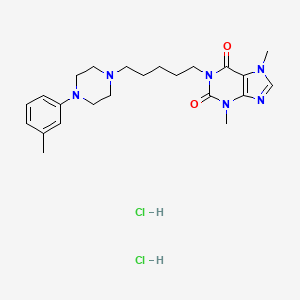

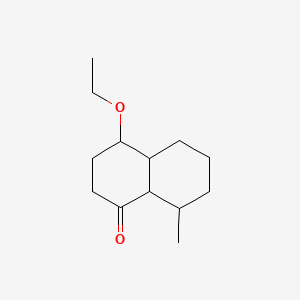
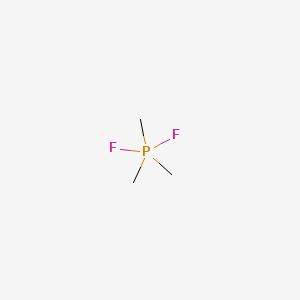
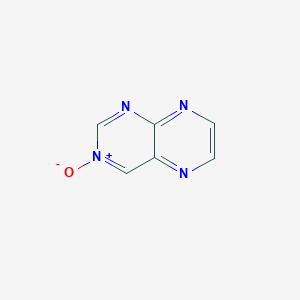
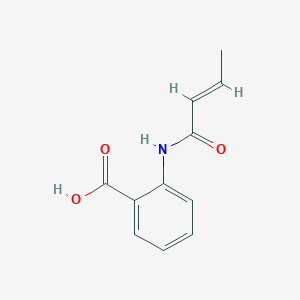


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)
